![molecular formula C20H26N4O2S B4501990 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide](/img/structure/B4501990.png)
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide
概要
説明
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring, which is further connected to a cyclopentyl group and a butanamide chain
科学的研究の応用
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Piperazine Ring Formation: The benzisothiazole derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.
Attachment of the Cyclopentyl Group: The piperazine derivative is further reacted with cyclopentanone to introduce the cyclopentyl group.
Formation of the Butanamide Chain: Finally, the compound is reacted with butanoyl chloride to form the butanamide chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzisothiazole moiety.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the piperazine ring.
作用機序
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide involves its interaction with specific molecular targets. It is known to function as an antagonist at dopamine type 2 (D2) and serotonin type 2 (5HT2) receptors . This dual antagonism is believed to contribute to its potential therapeutic effects in treating neurological disorders.
類似化合物との比較
Similar Compounds
- N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis-cyclohexanedicarboximide (SM-9018)
- Ziprasidone
Uniqueness
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide is unique due to its specific structural features, which confer distinct pharmacological properties
特性
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-cyclopentyl-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-18(21-15-5-1-2-6-15)9-10-19(26)23-11-13-24(14-12-23)20-16-7-3-4-8-17(16)27-22-20/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFMGSANMJDDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


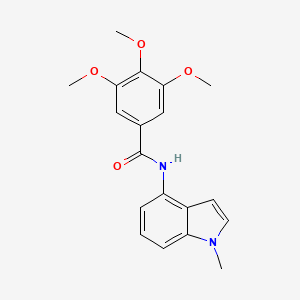
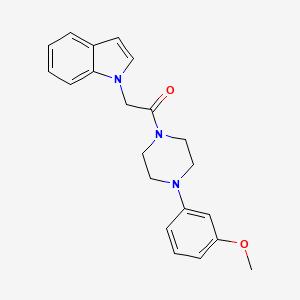
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4501925.png)
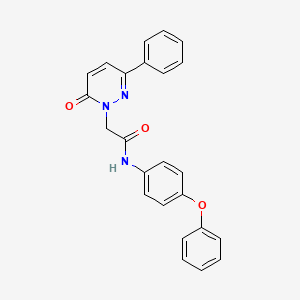
![N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4501931.png)
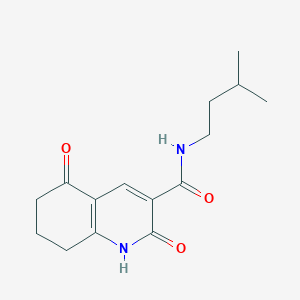
![1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B4501941.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4501949.png)
![2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4501957.png)
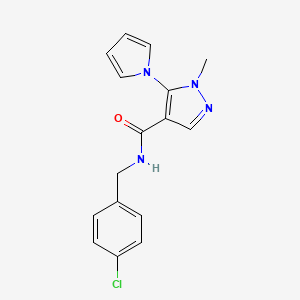
![N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide](/img/structure/B4501979.png)
![3-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4501985.png)
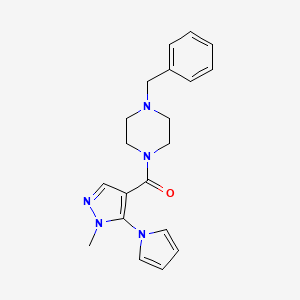
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B4501995.png)
